molecular formula C17H25N3O5 B2511874 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea CAS No. 877641-39-9

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea

Cat. No. B2511874
CAS RN: 877641-39-9
M. Wt: 351.403
InChI Key: MFPNYKRKJWOCRT-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(1-hydroxy-2-methylpropan-2-yl)urea is a useful research compound. Its molecular formula is C17H25N3O5 and its molecular weight is 351.403. The purity is usually 95%.
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Scientific Research Applications

Novel Oxidative Procedures

Khosravi and Naserifar (2019) described the use of urea-2,2-dihydroperoxypropane (UDHPP), a novel oxidant, in several oxidative processes. This includes epoxidation of unsaturated ketones and alkenes, oxidation of sulfides to sulfoxides and sulfones, and oxidative amidation of aromatic aldehydes. These procedures are carried out under mild conditions, showcasing the potential of urea derivatives in facilitating various chemical transformations with high yields K. Khosravi & Shirin Naserifar, 2019.

Anticancer Agents

A study by Jian Feng et al. (2020) demonstrated the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. These compounds exhibited significant antiproliferative effects on several cancer cell lines, highlighting the potential of urea derivatives in medicinal chemistry as potent inhibitors, possibly acting as BRAF inhibitors for cancer therapy Jian Feng et al., 2020.

High Energetic Dense Oxidizers

The synthesis and characterization of 1,1,1-trinitroprop-2-yl urea and related compounds by Quirin J. Axthammer et al. (2016) explored potential high energetic dense oxidizers. These compounds exhibited properties suitable for application in explosives and propellants, demonstrating the utility of urea derivatives in the development of new materials with high detonation performance Quirin J. Axthammer, T. Klapötke, & B. Krumm, 2016.

Foldamer Research

Research into heterocyclic ureas by P. Corbin et al. (2001) explored their unfolding to form multiply hydrogen-bonded complexes. This work contributes to foldamer research, offering insights into how urea derivatives can equilibrate with sheetlike structures through complexation, relevant for the design of new biomimetic materials and the study of protein folding mechanisms P. Corbin et al., 2001.

Allosteric Antagonists

The study by Xiaowei Wang et al. (2011) on the allosteric antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) and its effects on CB1 receptor modulation in the cerebellum illustrates the application of urea derivatives in neuroscience. This research provides evidence for the therapeutic potential of urea derivatives in modulating neuronal excitability and treating central nervous system diseases Xiaowei Wang et al., 2011.

properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-17(2,10-21)19-16(23)18-11-7-15(22)20(9-11)12-5-6-13(24-3)14(8-12)25-4/h5-6,8,11,21H,7,9-10H2,1-4H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPNYKRKJWOCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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